![molecular formula C18H11NO2 B11852445 3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 112584-02-8](/img/structure/B11852445.png)
3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyran ring and a phenyl group attached to the pyran ring.
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method for synthesizing this compound involves the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids.
One-Pot Multicomponent Reactions: Another efficient method involves a one-pot multicomponent reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenylphosphanylidene)ethan-1-one, and active methylene compounds such as benzoylacetonitrile.
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form oxopyranoquinoline N-oxide.
Hydrolysis: Hydrolysis of derivatives of this compound can yield oxoquinolinylphenylacrylic acids.
Rearrangement: The compound can undergo rearrangement reactions to form 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.
Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions.
Major Products:
- Oxopyranoquinoline N-oxide
- Oxoquinolinylphenylacrylic acids
- 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Scientific Research Applications
3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one has several scientific research applications:
- Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
- Fluorescence Studies: Some derivatives of this compound possess intensive blue fluorescence properties, making them useful in fluorescence studies .
- Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including inhibition of calcium signaling, TNF-α, platelet aggregation, and nitric oxide production .
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one involves interaction with various molecular targets and pathways:
- Anticancer Activity: The compound may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth .
- Antibacterial Activity: It may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes .
- Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
- 2H-pyrano[3,2-c]quinolin-2-ones
- Benzo[h]pyrano[2,3-b]quinolines
- Pyrano[3,2-g]quinolin-2-ones
Uniqueness: 3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one is unique due to its specific structural features, such as the phenyl group attached to the pyran ring, which may contribute to its distinct biological activities and fluorescence properties .
Properties
CAS No. |
112584-02-8 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
3-phenylpyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C18H11NO2/c20-18-15(12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)19-17(14)21-18/h1-11H |
InChI Key |
ZILZXWUQWCOKEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4N=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




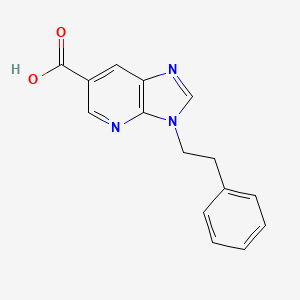

![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)

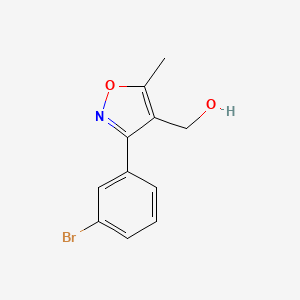
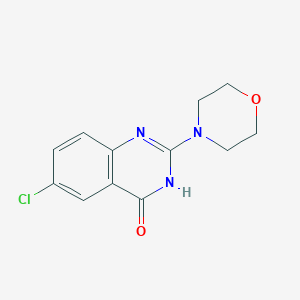
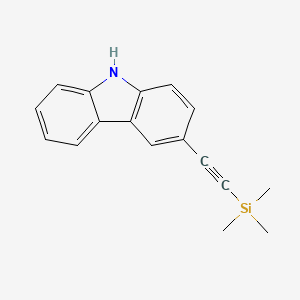
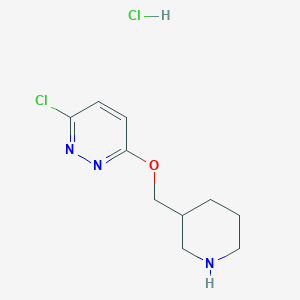
![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
